

# A meta-analysis of clinical trials comparing Sparsentan to ARBs in IgA nephropathy

Author: BenchChem Technical Support Team. Date: December 2025



# Sparsentan vs. ARBs in IgA Nephropathy: A Meta-Analysis of Clinical Evidence

A comprehensive review of clinical trial data indicates that **Sparsentan** demonstrates superior efficacy in reducing proteinuria compared to traditional Angiotensin II Receptor Blockers (ARBs) in patients with IgA nephropathy, a leading cause of chronic kidney disease and kidney failure.[1][2][3] This guide provides a detailed comparison based on a recent meta-analysis and key clinical trial findings, offering valuable insights for researchers, scientists, and drug development professionals.

**Sparsentan** is a first-in-class, non-immunosuppressive, single-molecule dual endothelin and angiotensin receptor antagonist.[4] It is designed to target two critical pathways in the progression of IgA nephropathy: the endothelin-1 and angiotensin II pathways.[4] In contrast, ARBs, a standard of care in managing IgA nephropathy, solely block the angiotensin II pathway.

# **Efficacy in Proteinuria Reduction**

A systematic review and meta-analysis of three randomized controlled trials, encompassing 884 patients with IgA nephropathy and focal segmental glomerulosclerosis, revealed that **Sparsentan** was significantly more effective than the ARB Irbesartan in reducing proteinuria.



The pooled analysis showed a superior reduction in the urine protein-to-creatinine ratio (UP/C) with **Sparsentan**. Furthermore, a significantly higher proportion of patients treated with **Sparsentan** achieved complete and partial remission of proteinuria compared to those receiving Irbesartan. The PROTECT trial, a large phase 3 study, reported that at 36 weeks, patients in the **Sparsentan** group had a 49.8% reduction in proteinuria from baseline, compared to a 15.1% reduction in the Irbesartan group. This effect was sustained over a two-year period.

# Impact on Glomerular Filtration Rate (eGFR)

Regarding the preservation of kidney function, the meta-analysis did not find a statistically significant difference in the mean change in estimated glomerular filtration rate (eGFR) between **Sparsentan** and Irbesartan. However, the two-year results from the PROTECT trial indicated a slower rate of eGFR decline in patients treated with **Sparsentan** compared to those on Irbesartan. Specifically, the eGFR chronic slope from week 6 to 110 showed a statistically significant benefit for **Sparsentan**.

## **Safety Profile**

The safety profiles of **Sparsentan** and ARBs were found to be generally comparable. The most notable difference was a higher incidence of hypotension in the **Sparsentan** group. In the PROTECT trial, treatment-emergent adverse events were well-balanced between the two groups, with no new safety signals identified for **Sparsentan**.

# **Quantitative Data Summary**



| Efficacy Endpoint                                     | Sparsentan vs. Irbesartan<br>(Meta-Analysis)                                 | Notes                     |
|-------------------------------------------------------|------------------------------------------------------------------------------|---------------------------|
| Urine Protein to Creatinine<br>Ratio (UP/C) Reduction | Ratio of percentage reduction:<br>0.66 (95% CI [0.58 to 0.74], P<br>< 0.001) | Favors Sparsentan         |
| Complete Remission of Proteinuria                     | Risk Ratio (RR): 2.57 (95% CI [1.73 to 3.81], P < 0.001)                     | Favors Sparsentan         |
| Partial Remission of Proteinuria                      | Risk Ratio (RR): 1.63 (95% CI [1.4 to 1.91], P < 0.001)                      | Favors Sparsentan         |
| Change in eGFR (ml/min per 1.73m²)                    | Mean Difference (MD): 1.98<br>(95% CI [-1.05 to 5.01], P =<br>0.2)           | No significant difference |
|                                                       |                                                                              |                           |

| Safety Endpoint | Sparsentan vs. Irbesartan<br>(Meta-Analysis)            | Notes                       |
|-----------------|---------------------------------------------------------|-----------------------------|
| Hypotension     | Risk Ratio (RR): 2.02 (95% CI [1.3 to 3.16], P = 0.002) | Higher risk with Sparsentan |

# **Experimental Protocols**

The primary clinical trial providing data for the meta-analysis is the PROTECT Study. Below is a summary of its methodology.



| Protocol Component        | Description                                                                                                                                                                                                     |
|---------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Study Design              | Phase 3, multicenter, international, randomized, double-blind, parallel-group, active-controlled study.                                                                                                         |
| Participants              | Adults (≥18 years) with biopsy-proven IgA nephropathy, proteinuria ≥1.0 g/day despite at least 12 weeks of maximized stable treatment with an ACE inhibitor or ARB, and an eGFR ≥30 mL/min/1.73m <sup>2</sup> . |
| Intervention              | Sparsentan (target dose 400 mg once daily).                                                                                                                                                                     |
| Control                   | Irbesartan (active comparator, target dose 300 mg once daily).                                                                                                                                                  |
| Randomization             | 1:1 ratio to either Sparsentan or Irbesartan.                                                                                                                                                                   |
| Primary Efficacy Endpoint | Change in urine protein-to-creatinine ratio (UPCR) from baseline at Week 36.                                                                                                                                    |
| Study Duration            | 110-week double-blind treatment period followed by an open-label extension.                                                                                                                                     |

## **Signaling Pathways and Experimental Workflow**

The distinct mechanisms of action of **Sparsentan** and ARBs are central to their differential effects. ARBs selectively block the Angiotensin II Type 1 (AT1) receptor, thereby inhibiting the renin-angiotensin-aldosterone system (RAAS). This leads to vasodilation and a reduction in blood pressure. **Sparsentan**, in addition to blocking the AT1 receptor, also antagonizes the Endothelin A (ETA) receptor, thus inhibiting the effects of endothelin-1, a potent vasoconstrictor and contributor to kidney fibrosis.





Click to download full resolution via product page

Fig. 1: Mechanism of Action of Sparsentan and ARBs.

The workflow of a typical clinical trial comparing these two drug classes in IgA nephropathy, such as the PROTECT study, follows a structured process from patient screening to long-term follow-up.





Click to download full resolution via product page

Fig. 2: Generalized Experimental Workflow for IgAN Clinical Trials.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. researchgate.net [researchgate.net]
- 2. physiciansweekly.com [physiciansweekly.com]
- 3. Safety and efficacy of sparsentan versus irbesartan in focal segmental glomerulosclerosis and IgA nephropathy: a systematic review and meta-analysis of randomized controlled trials
  PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Practical Considerations for the Use of Sparsentan in the Treatment of Patients with IgAN in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A meta-analysis of clinical trials comparing Sparsentan to ARBs in IgA nephropathy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681978#a-meta-analysis-of-clinical-trials-comparing-sparsentan-to-arbs-in-iga-nephropathy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com